
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine, also known as SBI-425, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SBI-425 is a selective inhibitor of the ubiquitin-specific protease 1 (USP1), an enzyme that plays a crucial role in DNA damage repair and cancer development.
Mécanisme D'action
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine works by selectively inhibiting the activity of USP1, an enzyme that plays a crucial role in DNA damage repair. USP1 is overexpressed in many types of cancer and is associated with resistance to chemotherapy and radiotherapy. By inhibiting USP1, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine sensitizes cancer cells to DNA-damaging agents and promotes cell death. (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine also has neuroprotective effects by inhibiting the activity of USP14, another enzyme that plays a role in neurodegeneration.
Biochemical and Physiological Effects:
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to sensitize cancer cells to DNA-damaging agents and promote cell death. (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. In addition, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has several advantages for lab experiments. It is a selective inhibitor of USP1 and USP14, which allows for the study of their specific roles in DNA damage repair and neurodegeneration. (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine is also relatively stable and can be easily synthesized in large quantities. However, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine. First, further studies are needed to determine the safety and efficacy of (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine in humans. Clinical trials will be needed to determine the optimal dose and schedule for (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine in cancer and neurodegenerative disease treatment. Second, further studies are needed to understand the specific roles of USP1 and USP14 in DNA damage repair and neurodegeneration. Third, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this potential. Fourth, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine may have applications in combination therapy with other anticancer agents, and further studies are needed to determine the optimal combinations. Finally, the synthesis method for (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine may be further optimized to improve its solubility and bioavailability.
Méthodes De Synthèse
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine was first synthesized by a team of chemists led by Dr. Gregory Cuny at the University of New Hampshire. The synthesis method involves a series of chemical reactions, starting with the reaction of 2-chloro-6-nitropyrimidine with 2-amino-3-styrylsulfonylazetidine to form (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine. The synthesis method has been optimized to produce (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine in high yields and purity.
Applications De Recherche Scientifique
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have potent anticancer activity, particularly in combination with DNA-damaging agents such as cisplatin and doxorubicin. (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has also been shown to improve the efficacy of radiotherapy in cancer treatment. In addition to its anticancer activity, (E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-22(21,10-7-13-5-2-1-3-6-13)19-11-14(12-19)18-15-16-8-4-9-17-15/h1-10,14H,11-12H2,(H,16,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHCMDZENDUKQJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(styrylsulfonyl)azetidin-3-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B3019189.png)

![1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3019191.png)
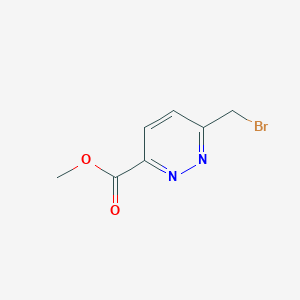
![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)
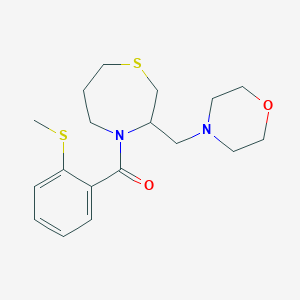
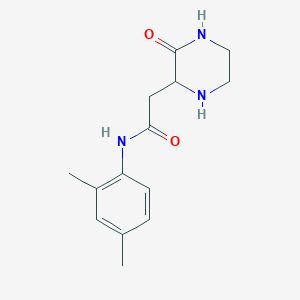
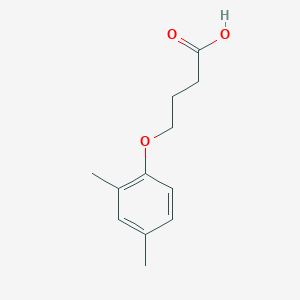
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B3019203.png)
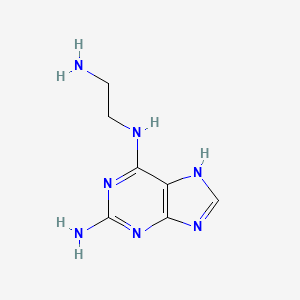
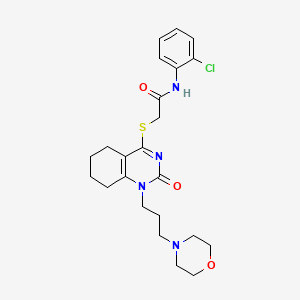
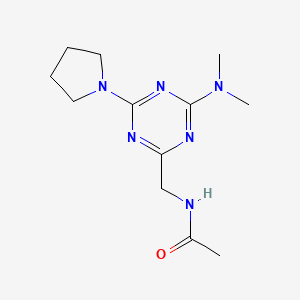

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019212.png)